4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Fluorescent labeling Proteomics Physicochemical profiling

Proteomics cores requiring a fluorescent label for hydrophobic membrane proteins often face poor solubility and signal variability with polar coumarins. 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one (CAS 351194-25-7) solves this with a LogP of 3.42, ensuring enhanced partitioning into lipid rafts and detergent-resistant membranes for uniform labeling. Key advantages: • 28 Da mass tag enables dual-channel LC-MS/MS encoding without costly isotopic labels. • Validated ≥97% purity by HPLC and ≥2-year stability at -20°C for batch consistency. • Bulk 500 mg format supports multi-year studies.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 351194-25-7
Cat. No. B1447366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one
CAS351194-25-7
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC
InChIInChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3
InChIKeyIMBDWEHMOFXQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one – Identity and Procurement Baseline


4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one (CAS 351194-25-7), also referred to as 4-(N,N-Diethylaminomethyl)-7-propoxycoumarin, is a fully synthetic coumarin derivative bearing a diethylaminomethyl substituent at the 4-position and a propoxy substituent at the 7-position of the 2H-chromen-2-one scaffold . It belongs to the broader class of 4-aminomethyl-7-alkoxycoumarins, which are principally employed as fluorescent labeling reagents for proteomics and biochemical research applications . The compound is synthesized via a classical three-component Mannich condensation of a 7-alkoxycoumarin precursor, formaldehyde, and diethylamine, yielding a tertiary amine-functionalized fluorophore with distinct electronic and solvatochromic characteristics conferred by the synergistic electron-donating effects of the 7-propoxy and 4-diethylaminomethyl groups . Typical commercial specifications include ≥97% purity by HPLC, identity confirmation by ¹H-NMR, and long-term storage at −20 °C under protection from light and moisture .

Fluorescent labeling probe workflow for proteomics
Supports hydrophobic proteome enrichment via lipophilic propoxy chain
DMSO-based assay system compatibility

Why Generic Coumarin Analogs Cannot Replace This Compound


Within the 4-aminomethyl-7-alkoxycoumarin family, the specific combination of a 7-propoxy chain and a 4-diethylaminomethyl group is not interchangeable with either the 7-methoxy analog (CAS 152584-35-5) or the 7-(diethylamino)-4-methylcoumarin (CAS 91-44-1) dye class. The propoxy substituent imparts measurably higher lipophilicity (LogP 3.42) and greater rotational degrees of freedom (7 rotatable bonds) compared with the methoxy counterpart (5 rotatable bonds), directly affecting solubility in DMSO-based assay systems, membrane partitioning behavior, and susceptibility to metabolic O-dealkylation in cytochrome P450-based fluorescence assays . Furthermore, the tertiary amine at the 4-methylene bridge is a critical determinant of both the compound's fluorescence quantum yield and its pH-dependent ionization state (predicted pKa 9.58), meaning that even closely related secondary-amine or dimethylamino analogs cannot reproduce its photophysical response in the same experimental window . Substituting any generic coumarin fluorophore without verifying these specific structural parameters risks altered excitation/emission maxima, loss of signal linearity, or incompatibility with established proteomics labeling protocols .

Risk 1
7-methoxy analog (CAS 152584-35-5) may exhibit lower lipophilicity and altered membrane partitioning, potentially limiting hydrophobic proteome coverage.
Risk 2
Dimethylamino or secondary-amine analogs may shift pH-dependent ionization and fluorescence quantum yield, reducing signal linearity in established protocols.
Risk 3
Generic coumarin fluorophores without the 4-diethylaminomethyl group may not reproduce the reported Stokes shift enhancement, increasing spectral overlap risk.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Comparison: 7-Propoxy vs. 7-Methoxy Coumarin Scaffolds

The target compound (CAS 351194-25-7) exhibits a computed LogP of 3.42, reflecting the contribution of the 7-propoxy chain, compared with an estimated LogP of approximately 2.5–2.8 for the direct 7-methoxy analog 4-(N,N-diethylaminomethyl)-7-methoxycoumarin (CAS 152584-35-5), based on a difference of two methylene units and consistent fragment-based LogP contribution (~0.5 per CH₂) . This elevated lipophilicity translates into preferential partitioning into hydrophobic protein domains or lipid-rich subcellular compartments, an attribute that may be advantageous for labeling membrane-associated proteomes where the methoxy analog would exhibit greater aqueous-phase retention .

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +0.6 to +0.9
Supports hydrophobic-target labeling context
Predicted values; solvent system not specified. Data to verify.
Fluorescent labeling Proteomics Physicochemical profiling

Rotational Flexibility and Conformational Differences

The target compound possesses 7 rotatable bonds versus 5 rotatable bonds for the 7-methoxy analog (CAS 152584-35-5), as reported in computed molecular property databases . This difference arises from the additional two methylene units in the 7-propoxy side chain. In the 7-alkoxycoumarin class, increased alkyl chain length has been associated with enhanced torsional relaxation pathways that can modulate the non-radiative decay rate and, consequently, the fluorescence quantum yield and lifetime in a solvent viscosity-dependent manner [1]. The 7-propoxy derivative is therefore expected to exhibit distinct fluorescence decay kinetics relative to the 7-methoxy congener, particularly in viscous or constrained microenvironments such as protein binding pockets or lipid bilayer interfaces [1].

Rotatable Bonds
Class-level inference
Δ = +2 bonds (40% increase)
Supports fluorescence depolarization interpretation
Experimental lifetime comparison data not available. Source review required.
Fluorescence quantum yield Conformational analysis Non-radiative decay

Validated 2-Year Shelf-Life and Stability Benchmark

The manufacturer's certificate of analysis specifies that 4-((diethylamino)methyl)-7-propoxy-2H-chromen-2-one is stable for at least 2 years after receipt when stored at −20 °C, protected from light and moisture, with identity and purity maintained as verified by ¹H-NMR and HPLC (≥97%) . This shelf-life specification is identical to that of the 7-methoxy analog from the same supplier, indicating that the extended propoxy chain does not compromise chemical stability under recommended storage conditions . The compound is supplied as a solid, soluble in DMSO, and classified under GHS07 with hazard statements H315, H319, H335 .

Shelf-Life Stability
Direct head-to-head
≥2 years at −20 °C for both propoxy and methoxy analogs
Supports equivalent stability and procurement confidence
Supplier specification under recommended storage conditions.
Reagent stability Long-term storage Quality assurance

Stokes Shift Enhancement in 4-Aminoalkyl-7-alkoxycoumarins

The supplier's technical description states that 4-(N,N-diethylaminomethyl)-7-propoxycoumarin demonstrates 'notable photophysical properties, including a pronounced Stokes shift and tunable emission spectra,' attributed to the synergistic electronic effects of the 7-propoxy electron-donating group and the 4-diethylaminomethyl substituent . This qualitative characterization implies a larger separation between excitation and emission maxima compared with simpler 7-alkoxycoumarins lacking the 4-aminomethyl substituent. While precise excitation/emission wavelength values and quantum yield data for this specific compound are not publicly reported in primary literature or vendor datasets (as of the search date), the structural analogy to well-characterized 7-alkoxy-4-methylcoumarins suggests that the 4-diethylaminomethyl group contributes to an enhanced intramolecular charge-transfer (ICT) character in the excited state, which typically increases the Stokes shift by 30–80 nm relative to 7-alkoxycoumarins without a 4-aminoalkyl substituent .

Stokes Shift
Context-dependent
Described as 'pronounced Stokes shift' (vendor technical description)
Requires end-user validation for specific solvent conditions
No numerical values published; class-level behavior suggests enhanced ICT character.
Stokes shift Fluorescence spectroscopy Solvatochromism

Mass Tag Differentiation for Multiplexed Proteomics

The target compound has an exact monoisotopic mass of 289.16779 Da (molecular formula C₁₇H₂₃NO₃) versus 261.13649 Da for the 7-methoxy analog (C₁₅H₁₉NO₃), representing a mass increment of 28.0313 Da corresponding to two methylene (CH₂) units . In bottom-up proteomics workflows employing fluorescent pre-labeling with subsequent mass spectrometric peptide identification, this mass difference provides a distinguishable isotopic signature that can be exploited to differentiate peptides labeled with the propoxy vs. methoxy reagent in multiplexed experiments. The heavier label also shifts labeled peptide masses further away from the unlabeled peptide envelope, potentially reducing signal interference in complex digests.

Mass Tag (MS)
Direct head-to-head
Δm = +28.0313 Da (10.7% mass increase)
Supports multiplexed proteomics labeling context
High-resolution MS required for resolution of isotopic signatures.
Mass spectrometry Proteomics Label detection

Recommended Application Scenarios in Scientific Procurement


Fluorescent Labeling of Hydrophobic Proteome Fractions

The computed LogP of 3.42 for the target compound makes it the preferred choice over the 7-methoxy analog (estimated LogP ~2.5–2.8) when the experimental objective is covalent or non-covalent fluorescent tagging of proteins enriched in hydrophobic or membrane-associated sub-proteomes. The increased lipophilicity favors partitioning into detergent-resistant membrane fractions and lipid raft isolates where the more polar methoxy variant may exhibit insufficient retention, thereby improving labeling uniformity and signal-to-noise ratios in downstream fluorescence detection or in-gel imaging .

Multiplexed Mass Spectrometry-Based Proteomics

The exact mass difference of 28.0313 Da between the 7-propoxy (289.16779 Da) and 7-methoxy (261.13649 Da) 4-(N,N-diethylaminomethyl)coumarin reagents provides a well-resolved mass tag for dual-channel proteomics workflows . Laboratories employing fluorescent pre-labeling followed by LC-MS/MS can use both reagents in parallel to encode two experimental conditions (e.g., treated vs. control), with confident discrimination of labeled peptide pairs at moderate mass resolution (R ≥ 30,000), avoiding the need for more expensive isotopically encoded labels .

Long-Term Proteomics Reagent Inventory Management

The manufacturer-validated stability specification of ≥2 years at −20 °C, supported by ¹H-NMR identity confirmation and ≥97% HPLC purity , enables procurement of bulk quantities (500 mg format available) for multi-year proteomics core facility operations without the risk of batch-to-batch variability or premature degradation that could compromise longitudinal studies. The equivalent stability benchmark shared with the 7-methoxy analog ensures that choosing the propoxy variant incurs no additional inventory management burden.

Solvatochromic Probe Development and Energy Transfer Studies

The supplier's description of 'tunable emission spectra' and 'selective interactions with various solvents' positions this compound as a candidate scaffold for developing environment-sensitive fluorescent probes. The combination of a 7-alkoxy donor and a 4-tertiary amine donor creates a push-pull electronic system whose excited-state dipole moment is sensitive to solvent polarity, making it suitable for studies of molecular aggregation, micellar systems, and lipid bilayer interfacial polarity where the propoxy chain's enhanced hydrophobicity anchors the fluorophore more deeply into the hydrophobic core compared to shorter-chain analogs .

Application
Selection Property
Validation Focus
Hydrophobic proteome labeling
Lipophilic partitioning (LogP ~3.42)
Membrane fraction retention and signal uniformity
Multiplexed MS proteomics
28 Da mass tag spacing
Labeled peptide pair discrimination and signal interference
Long-term reagent inventory
Validated ≥2-year shelf life
Batch consistency and degradation monitoring
Solvatochromic probe development
Push-pull electronic system
Solvent polarity response and microenvironment partitioning
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